molecular formula C18H17N3OS2 B2930013 Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797876-64-2

Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2930013
CAS No.: 1797876-64-2
M. Wt: 355.47
InChI Key: LFIZMWMLZHUTEY-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a core structure in many organic compounds and has been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .


Synthesis Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

The structure of newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR, UV spectroscopy and mass-spectrometry .


Chemical Reactions Analysis

The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied . The rapid reaction (5 min) affords the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that can be isolated by filtration .


Physical and Chemical Properties Analysis

The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .

Scientific Research Applications

Molecular Aggregation Studies

The study of molecular aggregation in organic compounds is a key area of research. For example, Matwijczuk et al. (2016) investigated the aggregation effects of certain thiadiazole derivatives in organic solvents. They found that the structure of the substituent groups significantly influences molecule aggregation interactions, providing valuable insights into the molecular behavior of such compounds (Matwijczuk et al., 2016).

Anticonvulsant Potential

Thiadiazole derivatives have been explored for their potential anticonvulsant activity. Rajak et al. (2009) synthesized a series of thiadiazoles and evaluated their anticonvulsant properties, demonstrating the relevance of thiadiazole structures in pharmacological research (Rajak et al., 2009).

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, a close relative to the queried compound, has been identified as a new anti-mycobacterial chemotype. Pancholia et al. (2016) synthesized various derivatives and assessed their anti-tubercular activity, demonstrating the potential of such structures in addressing bacterial infections (Pancholia et al., 2016).

Reactivity in Semiconducting Polymers

Benzo[d][1,2,3]thiadiazole, an isomer of the queried compound, has been employed in the development of organic semiconductors. Chen et al. (2016) explored its implementation in various semiconducting polymers, revealing its significance in the field of material science and its potential for applications in electronics (Chen et al., 2016).

Plant Disease Resistance

Compounds related to benzo[c][1,2,5]thiadiazol have been studied for their role in inducing resistance in plants against diseases. For instance, Liu et al. (2005) found that benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester enhanced disease resistance in peach fruit, showcasing the agricultural applications of such compounds (Liu et al., 2005).

Safety and Hazards

Primary aromatic amines (PAAs), as a class of persistent and highly toxic organic pollutants, have been posing a great threat to human health and the environment .

Future Directions

The design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet, but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-18(14-6-7-15-16(12-14)20-24-19-15)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIZMWMLZHUTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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